molecular formula C13H11NO B1313437 4-Benzoyl-2-methylpyridine CAS No. 59576-25-9

4-Benzoyl-2-methylpyridine

Cat. No. B1313437
CAS RN: 59576-25-9
M. Wt: 197.23 g/mol
InChI Key: XTMVNVYVPNLZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-2-methylpyridine is an organic compound with the molecular formula C13H11NO. It has a molecular weight of 197.24 . The compound is also known by its IUPAC name, (2-methyl-4-pyridinyl)(phenyl)methanone .


Molecular Structure Analysis

The InChI code for 4-Benzoyl-2-methylpyridine is 1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring with a methyl group at the 2-position and a benzoyl group at the 4-position.

Scientific Research Applications

  • Phenylation Reactions :

    • Vidal, Court, and Bonnier (1974) studied the phenylation of 4-methylpyridine with benzoyl peroxide, revealing insights into the reactivity of nuclear positions in 4-methylpyridine towards phenyl radicals under different benzoyl peroxide concentrations (Vidal, Court, & Bonnier, 1974).
  • Intermediate Formation in Chemical Reactions :

    • Binkley and Sivik (1986) discovered that treatment of certain compounds with triflic anhydride in the presence of 4-methylpyridine leads to the formation of novel and highly unstable intermediates, which further react to form different products (Binkley & Sivik, 1986).
  • Chemical Structure and Reactivity Analysis :

    • Gawinecki et al. (2006) explored the effect of π-electron delocalization on the tautomeric equilibria of benzoannulated 2-methylpyridines, providing insights into the structural and electronic factors influencing these compounds (Gawinecki et al., 2006).
  • Electrochemical Studies :

    • Leventis et al. (2003) conducted a study on the electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations, which provided valuable information on substitution effects and linear free energy relationships in these compounds (Leventis et al., 2003).
  • Polymer Chemistry Applications :

    • Fuoss and Strauss (1948) investigated poly-4-vinylpyridonium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, derivatives related to 4-benzoyl-2-methylpyridine, demonstrating their properties and behaviors in solutions (Fuoss & Strauss, 1948).
  • Optimization in Electrophoretic Separation :

    • Wren (1991) focused on optimizing pH for the electrophoretic separation of substituted methylpyridines, which is relevant to the
    separation and analysis of compounds related to 4-benzoyl-2-methylpyridine .
  • Mass Spectroscopy Studies :

    • Zakharov et al. (1987) conducted a mass spectroscopic study of various 4-benzoyl- and 4-benzylpyridine derivatives, providing insights into fragmentation patterns and the effects of substituents on the pyridine ring (Zakharov et al., 1987).
  • Organometallic Chemistry and Ligand Bonding :

    • Fish, Baralt, and Kim (1991) explored the bonding of heteroaromatic nitrogen ligands to rhodium dication, using 4-methylpyridine and related compounds to study structure-reactivity relationships (Fish, Baralt, & Kim, 1991).
  • Synthesis of Novel Compounds :

    • Hepp et al. (1993) described the synthesis and decomposition of a novel carboxylate precursor to indium oxide, utilizing a reaction with 4-methylpyridine (Hepp et al., 1993).
  • Catalysis and Ring Expansion Studies :

    • Ardura and López (2007) investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine, which relates to the reactivity and applications of 4-benzoyl-2-methylpyridine in catalytic processes (Ardura & López, 2007).
  • Redox Chemistry and Free Energy Relationships :

    • Leventis et al. (2002) focused on the redox chemistry of 4-benzoyl-N-methylpyridinium cations, revealing important aspects of their redox potential and electron transfer processes (Leventis et al., 2002).

properties

IUPAC Name

(2-methylpyridin-4-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMVNVYVPNLZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512791
Record name (2-Methylpyridin-4-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-2-methylpyridine

CAS RN

59576-25-9
Record name (2-Methylpyridin-4-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoyl-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Benzoyl-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-Benzoyl-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-Benzoyl-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-Benzoyl-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-Benzoyl-2-methylpyridine

Citations

For This Compound
2
Citations
K Tsuda, Y Satoh, S Saeki - Pharmaceutical Bulletin, 1953 - jstage.jst.go.jp
… When the heating period during oxidation with KMn04 is shortened in this reaction, 4-benzoyl-2-methylpyridine (IVa) is obtained with (IVb). Oxidation was carried out on 3g. of (V) with …
Number of citations: 11 www.jstage.jst.go.jp
津田恭介, 佐藤義信, 佐伯清太郎 - Pharmaceutical bulletin, 1953 - jlc.jst.go.jp
… When the heating period during oxidation with KMn04 is shortened in this reaction, 4-benzoyl-2-methylpyridine (IVa) is obtained with (IVb). Oxidation was carried out on 3g. of (V) with …
Number of citations: 4 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.